BenchChemオンラインストアへようこそ!

6-(piperidin-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine

Physicochemical profiling Lipophilicity Drug-likeness

6-(Piperidin-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 1316224-12-0) is a heterocyclic small molecule (C12H14F3N5, MW 285.27 g/mol) built on the 1H-pyrazolo[3,4-b]pyridine core, bearing a 4-trifluoromethyl group and a 6-(piperidin-2-yl) substituent. This scaffold is a privileged structure in kinase inhibitor design, particularly for targeting PI3Kδ and LCAT, where the combination of the electron-withdrawing CF₃ group and the basic piperidine moiety enables both potent target engagement and favorable physicochemical properties.

Molecular Formula C12H14F3N5
Molecular Weight 285.27 g/mol
CAS No. 1316224-12-0
Cat. No. B1399225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(piperidin-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine
CAS1316224-12-0
Molecular FormulaC12H14F3N5
Molecular Weight285.27 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=NC3=NNC(=C3C(=C2)C(F)(F)F)N
InChIInChI=1S/C12H14F3N5/c13-12(14,15)6-5-8(7-3-1-2-4-17-7)18-11-9(6)10(16)19-20-11/h5,7,17H,1-4H2,(H3,16,18,19,20)
InChIKeyROHRMNCLHXDFRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Piperidin-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine: A Multifunctional Pyrazolopyridine Scaffold for Medicinal Chemistry and Chemical Biology Procurement


6-(Piperidin-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 1316224-12-0) is a heterocyclic small molecule (C12H14F3N5, MW 285.27 g/mol) built on the 1H-pyrazolo[3,4-b]pyridine core, bearing a 4-trifluoromethyl group and a 6-(piperidin-2-yl) substituent [1]. This scaffold is a privileged structure in kinase inhibitor design, particularly for targeting PI3Kδ and LCAT, where the combination of the electron-withdrawing CF₃ group and the basic piperidine moiety enables both potent target engagement and favorable physicochemical properties [2]. Unlike simpler pyrazolopyridine analogs that lack the piperidin-2-yl substitution, the presence of the secondary amine in the piperidine ring creates an additional hydrogen-bonding handle and a chiral center that can influence target selectivity .

Why 6-(Piperidin-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine Cannot Be Replaced by Other Pyrazolopyridine Analogs Without Risking Altered Activity and Selectivity


The pyrazolo[3,4-b]pyridine family contains numerous compounds with broadly similar cores, yet the precise position, nature, and stereochemistry of substituents can profoundly alter target engagement, selectivity, and pharmacokinetics [1]. The 4-CF₃ group in this compound is critical for metabolic stability and lipophilicity, while the 6-(piperidin-2-yl) moiety introduces a stereogenic center and a basic amine that are absent in the more common 6-(piperidin-4-yl) or 6-(piperidin-3-yl) regioisomers [2]. In class-level comparisons, analogous PI3Kδ inhibitors exhibit IC₅₀ shifts of >10-fold when the piperidine attachment point is moved from the 2-position to the 4-position, owing to altered hinge-binding geometry [3]. Therefore, substituting this compound with a generic pyrazolopyridine or a different piperidinyl regioisomer cannot guarantee equivalent biological readout or chemical reactivity in downstream synthetic steps.

6-(Piperidin-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine: Quantitative Comparator-Based Selection Evidence


Physicochemical Differentiation: Computed logP and Hydrogen-Bonding Capacity Enable Predictable Formulation Behavior

The target compound exhibits a computed XLogP3-AA of 1.6, a hydrogen bond donor count of 3, and a hydrogen bond acceptor count of 7 [1]. In comparison, the des-piperidinyl analog 4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 1211579-79-1) has XLogP3-AA of 0.7, 2 HBD, and 4 HBA, while the 6-(piperidin-4-yl) regioisomer (CAS not assigned) is predicted to have identical logP but a distinct pKa profile due to the altered amine position [2]. The additional HBD and higher logP of the target compound suggest superior membrane permeability and a distinct solubility-pH profile relative to the des-piperidinyl analog, which can be exploited in formulation and assay buffer selection [1].

Physicochemical profiling Lipophilicity Drug-likeness

Regioisomeric Differentiation: Piperidin-2-yl vs. Piperidin-3-yl vs. Piperidin-4-yl Attachment Directs Target Binding Geometry

The 6-(piperidin-2-yl) substitution on the pyrazolo[3,4-b]pyridine core creates a stereogenic center at the piperidine 2-position, which is absent in the 6-(piperidin-4-yl) and 6-(piperidin-3-yl) regioisomers [1]. In class-level PI3Kδ inhibitor SAR, compounds with piperidine substitution at the 2-position of the pendant group exhibit a different hinge-binding vector compared to 3- or 4-substituted analogs, as evidenced by X-ray co-crystal structures of related pyrazolopyridine-PI3Kδ complexes [2]. The specific (piperidin-2-yl) arrangement enables the amine to engage a unique hydrogen-bond network in the affinity pocket that is sterically inaccessible to the piperidin-4-yl isomer [3]. While direct IC₅₀ data for the exact target compound is limited in the public domain, class-level binding data for closely related PI3Kδ inhibitors indicate that the 2-substituted piperidine series achieves sub-nanomolar EC₅₀ values (0.310 nM for a close analog in BDBM198031) [3].

Kinase inhibitor design Structure-activity relationship Molecular docking

Synthetic Utility: The Free Amine at C3 Enables Direct Derivatization Without Protecting Group Manipulation

The target compound bears a primary amine at the pyrazole C3 position (3-NH₂), which serves as a direct handle for amide coupling, sulfonamide formation, reductive amination, or urea synthesis [1]. In contrast, the related N-isopropyl-6-(piperidin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 1316225-60-1) has the C3 amine already alkylated with an isopropyl group, precluding further diversification at that position . The unsubstituted amine in the target compound eliminates one deprotection step typically required when using N-protected intermediates. Vendor-supplied purity of ≥95% (HPLC) at MW 285.27 enables direct use in library synthesis without additional purification . This contrasts with the des-piperidinyl core (CAS 1211579-79-1, MW 202.14), which lacks the piperidine moiety entirely and requires additional synthetic steps to install a solubilizing or target-engaging group [2].

Synthetic chemistry Building block Parallel library synthesis

LCAT Activation Potential: The Piperidin-2-yl Pyrazolopyridine Motif Is a Privileged Pharmacophore for Reverse Cholesterol Transport

Patent WO2015087995A1 from Daiichi Sankyo discloses piperidinylpyrazolopyridine derivatives as potent, reversible LCAT activators for cardiovascular disease [1]. The exemplified compounds, such as 4-hydroxy-4-(trifluoromethyl)-3-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one, contain both the pyrazolo[3,4-b]pyridine core and a piperidine substituent with a CF₃ group – structural features shared by the target compound [2]. The 4-CF₃ substitution on the pyrazolopyridine ring is explicitly called out in the patent claims as critical for metabolic stability and LCAT activation potency [1]. While the target compound is a 3-amine rather than a 6-one, the shared pharmacophoric elements (4-CF₃-pyrazolo[3,4-b]pyridine + piperidine) make it a valid starting point for cardiovascular drug discovery programs targeting HDL functionality [3]. In contrast, des-CF₃ or des-piperidinyl analogs lack the key substituents identified in the patent SAR and would not be expected to recapitulate this activity [1].

LCAT activation Reverse cholesterol transport Cardiovascular drug discovery

Rotatable Bond Constraint: Minimal Conformational Flexibility Increases Binding Entropy Favorability

The target compound has a computed rotatable bond count of only 1, compared to 3 rotatable bonds for N-isopropyl-6-(piperidin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 1316225-60-1) and 2 for the 6-(piperidin-4-yl) analog [1]. This conformational restriction arises from the direct attachment of the piperidine C2 to the pyridine C6 of the core, which limits the degrees of freedom relative to the piperidin-3-yl isomer where the attachment occurs through a less constrained position [2]. In drug design, lower rotatable bond count is correlated with improved oral bioavailability and higher ligand efficiency due to reduced entropic penalty upon target binding [3]. The rigidification provided by the piperidin-2-yl attachment offers an intrinsic advantage over the more flexible piperidin-3-yl and piperidin-4-yl isomers when screening for high-affinity binders [1].

Conformational restriction Binding thermodynamics Ligand efficiency

6-(Piperidin-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine: High-Value Application Scenarios Based on Quantitative Evidence


Kinase Inhibitor Lead Generation: PI3Kδ and LCAT Dual-Pharmacophore Screening

The compound's combination of a 4-CF₃-pyrazolo[3,4-b]pyridine core (a validated PI3Kδ hinge binder) and a piperidin-2-yl substituent positions it as a privileged starting point for dual-target kinase inhibitor discovery [1]. The computed logP of 1.6 and low rotatable bond count (1) suggest favorable drug-likeness for cellular screening [2]. Procurement at ≥95% purity (HPLC) enables immediate use in biochemical PI3Kδ TR-FRET assays and LCAT activation assays without additional purification . The free C3-amine allows for rapid parallel derivatization (amide, sulfonamide, urea) to explore SAR around the affinity pocket while maintaining the core hinge-binding motif [3].

Focused Library Synthesis via C3-Amine Derivatization

As a building block with a single rotatable bond and a free primary amine, the compound is ideally suited for automated parallel synthesis of 24–96 member libraries [1]. The pre-installed piperidin-2-yl group eliminates the need for late-stage Buchwald-Hartwig or SNAr coupling to introduce a basic moiety, saving 2 synthetic steps relative to starting from 4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 1211579-79-1) [2]. The resulting library members retain the conformational rigidity and favorable logP window that are predictive of oral bioavailability, increasing the probability of identifying compounds with both target potency and pharmacokinetic suitability .

Cardiovascular Drug Discovery: HDL Functionality Enhancement via LCAT Activation

The Daiichi Sankyo patent series (WO2015087995A1, EP2862861A4) establishes that 4-CF₃-pyrazolo[3,4-b]pyridines bearing a piperidine substituent are potent, reversible LCAT activators with potential to enhance reverse cholesterol transport [1]. The target compound, bearing the requisite 4-CF₃ and piperidine pharmacophoric elements, can serve as a structurally simplified analog for probing LCAT activation SAR [2]. Its lower molecular weight (285.27) relative to the exemplified patent compounds (>400 Da) may offer advantages in ligand efficiency and permeability, making it a valuable comparator in LCAT-focused cardiovascular drug discovery programs .

Selectivity Profiling Against PI3K Isoforms Using a Structurally Differentiated Scaffold

The piperidin-2-yl substitution creates a distinct hinge-binding geometry compared to the more common piperidin-4-yl and piperidin-3-yl isomers used in clinical PI3Kδ inhibitors [1]. This topological differentiation is valuable for isoform selectivity profiling: the compound can be used as a chemical probe to interrogate whether the piperidine attachment point influences PI3Kα vs. PI3Kδ vs. PI3Kγ selectivity [2]. The computed HBD count of 3 and HBA count of 7 suggest a solubility profile compatible with biochemical assay conditions at concentrations up to 10 μM in aqueous buffer with ≤1% DMSO, enabling robust dose-response determination across multiple PI3K isoforms .

Quote Request

Request a Quote for 6-(piperidin-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.